molecular formula C8H13NO2S B14377195 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-67-3

5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one

Cat. No.: B14377195
CAS No.: 89660-67-3
M. Wt: 187.26 g/mol
InChI Key: RGEDRMJZNAPIIM-UHFFFAOYSA-N
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Description

5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that features a tert-butylsulfanyl group attached to a methyl group, which is further connected to an oxazol-3(2H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of tert-butylsulfanyl chloride with a suitable oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its oxazole ring and tert-butylsulfanyl group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

89660-67-3

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

5-(tert-butylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C8H13NO2S/c1-8(2,3)12-5-6-4-7(10)9-11-6/h4H,5H2,1-3H3,(H,9,10)

InChI Key

RGEDRMJZNAPIIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1=CC(=O)NO1

Origin of Product

United States

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